molecular formula C29H27NO6 B14086578 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086578
M. Wt: 485.5 g/mol
InChI Key: KLMUAUHMTUXYCY-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. The starting materials typically include 3,4-dimethoxyphenethylamine and 3-hydroxyphenyl derivatives. The synthetic route may involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions.

    Cyclization: Formation of the chromeno[2,3-c]pyrrole core through intramolecular cyclization.

    Functional Group Modifications: Introduction of dimethyl groups and other functional groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features.

    2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside: Another compound with a similar phenethylamine core.

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO6/c1-16-12-17(2)27-21(13-16)26(32)24-25(19-6-5-7-20(31)15-19)30(29(33)28(24)36-27)11-10-18-8-9-22(34-3)23(14-18)35-4/h5-9,12-15,25,31H,10-11H2,1-4H3

InChI Key

KLMUAUHMTUXYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CCC5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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